molecular formula C12H18N2 B1433769 3-Methyl-4-(piperidin-4-yl)aniline CAS No. 1260864-79-6

3-Methyl-4-(piperidin-4-yl)aniline

Cat. No.: B1433769
CAS No.: 1260864-79-6
M. Wt: 190.28 g/mol
InChI Key: MZVDHNXZVIGXLU-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-4-yl)aniline, also known as 3-Methyl-4-(piperidin-4-yl)aniline, is an organic compound with the molecular formula C12H18N2. This compound features a benzene ring substituted with a methyl group and a piperidinyl group, making it a derivative of aniline. It is used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name

3-methyl-4-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVDHNXZVIGXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-4-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine group, forming the desired product. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-4-(piperidin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(piperidin-4-yl)aniline is unique due to the presence of both a methyl group and a piperidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-Methyl-4-(piperidin-4-yl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, relevant case studies, and research findings.

Chemical Structure and Properties

3-Methyl-4-(piperidin-4-yl)aniline (C12H18N2) features a piperidine ring substituted with a methyl group and an aniline moiety. Its structural formula is represented as follows:

C6H4(NH2)(CH3) C5H10N\text{C}_6\text{H}_4(\text{NH}_2)(\text{CH}_3)\text{ C}_5\text{H}_{10}\text{N}

This structure is crucial for its interaction with biological targets.

Research has indicated that compounds similar to 3-Methyl-4-(piperidin-4-yl)aniline interact with various receptors and enzymes, influencing several biological pathways:

  • P2X3 Receptors : The compound has shown potential as a selective antagonist for P2X3 receptors, which are involved in pain sensation. Studies have demonstrated that modifications in the aniline group can significantly affect the antagonistic activity against these receptors .
  • Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit kinases implicated in cancer and inflammatory diseases. For instance, the inhibition of Syk kinase has been linked to therapeutic effects in chronic lymphocytic leukemia and non-Hodgkin lymphoma .

Biological Activity Data

The following table summarizes key findings from studies on 3-Methyl-4-(piperidin-4-yl)aniline and related compounds:

Study Biological Activity IC50 Value Target
P2X3R Antagonism1.0 μMPain Sensation
Syk Kinase Inhibition0.5 μMCancer Therapy
Antimicrobial Activity15.625 μMGram-positive Bacteria

Case Studies

  • Pain Management : A study evaluated the efficacy of 3-Methyl-4-(piperidin-4-yl)aniline as a P2X3 receptor antagonist in animal models of neuropathic pain. The results indicated significant anti-nociceptive effects, suggesting its potential application in pain management therapies .
  • Cancer Therapeutics : Research into the inhibition of Syk kinase by compounds related to 3-Methyl-4-(piperidin-4-yl)aniline demonstrated a reduction in cell proliferation in lymphoma cell lines. This indicates a promising avenue for developing targeted therapies for hematologic malignancies .

Structure-Activity Relationship (SAR)

The biological activity of 3-Methyl-4-(piperidin-4-yl)aniline is closely tied to its structural features. Variations in the piperidine ring or substitutions on the aniline portion can lead to significant changes in activity:

  • Halogen Substitutions : Studies have shown that halogen substitutions on the aniline moiety can enhance metabolic stability and receptor selectivity, impacting the overall pharmacological profile .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 3-Methyl-4-(piperidin-4-yl)aniline, and how can its purity be validated? A: A common method involves nucleophilic substitution reactions between 4-chloronitrobenzene derivatives and N-methylpiperazine under alkaline conditions, followed by hydrogenation to reduce nitro groups to amines . For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) are recommended. For example, ¹H NMR in CDCl₃ typically shows aromatic proton signals at δ 6.8–7.2 ppm and piperidine methyl protons at δ 1.2–1.5 ppm .

Advanced Synthesis: Reaction Optimization

Q: How can Design of Experiments (DoE) methodologies optimize the synthesis of 3-Methyl-4-(piperidin-4-yl)aniline derivatives? A: Box-Behnken designs are effective for optimizing reaction variables (e.g., temperature, pH, reagent molar ratios). For instance, a 4-variable, 3-level design (27 experiments) can model nonlinear relationships between parameters like reaction time (30–90 min) and catalyst loading (0.5–2.0 mol%) to maximize yield . Statistical software (e.g., Minitab 17) helps analyze variance (ANOVA) and generate predictive models with R² > 0.95 .

Analytical Challenges: By-Product Identification

Q: What analytical strategies are used to identify and quantify by-products in 3-Methyl-4-(piperidin-4-yl)aniline synthesis? A: Liquid Chromatography-Mass Spectrometry (LC-MS) in positive ion mode (ESI+) can detect intermediates like N-oxide derivatives (m/z +16) or incomplete reduction products (e.g., nitroso intermediates). Gas Chromatography (GC) with FID is suitable for volatile impurities, while X-ray crystallography resolves stereochemical ambiguities in diastereomers .

Biological Activity Profiling

Q: How can researchers assess the antimycobacterial activity of 3-Methyl-4-(piperidin-4-yl)aniline derivatives? A: Derivative 115 (2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) showed MIC values of 0.5–1.0 µg/mL against Mycobacterium tuberculosis (Mtb) in microplate Alamar Blue assays . Structure-activity relationship (SAR) studies involve substituting the piperidine ring with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .

Advanced SAR Studies

Q: What computational tools support the design of 3-Methyl-4-(piperidin-4-yl)aniline analogs with improved receptor binding? A: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with targets like neurotensin receptor 1 (NTSR1). For example, introducing a cyclopropyl group at the quinazoline moiety improves hydrophobic interactions, reducing binding energy from −8.2 to −9.5 kcal/mol .

Stability and Degradation Studies

Q: How do environmental factors influence the stability of 3-Methyl-4-(piperidin-4-yl)aniline in aqueous solutions? A: Accelerated stability studies (40°C/75% RH) show degradation via oxidation (N-oxide formation) and hydrolysis (amide bond cleavage) at pH < 3 or > 10. UV-Vis spectroscopy tracks absorbance shifts at 280 nm, while LC-MS identifies degradation products like 3-methylaniline (m/z 107) .

Photocatalytic Degradation

Q: What experimental setups are used to study the photocatalytic degradation of 3-Methyl-4-(piperidin-4-yl)aniline? A: MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation (300 W Xenon lamp, λ > 420 nm) achieve >90% degradation in 120 min. Variables like catalyst loading (0.1–0.5 g/L) and initial concentration (10–50 ppm) are optimized via response surface methodology (RSM) .

Data Contradictions in Yield Reporting

Q: How should researchers address discrepancies in reported yields for 3-Methyl-4-(piperidin-4-yl)aniline derivatives? A: Contradictions often arise from unoptimized workup steps (e.g., extraction solvent polarity). Replicating procedures with strict control of variables (e.g., inert atmosphere for air-sensitive intermediates) and reporting detailed spectral data (e.g., HRMS with <5 ppm error) enhances reproducibility .

Environmental Impact Assessment

Q: What methodologies evaluate the environmental toxicity of 3-Methyl-4-(piperidin-4-yl)aniline? A: Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays (OECD 201) quantify ecotoxicity. High LogP values (>3.5) indicate bioaccumulation risks, requiring biodegradation studies (OECD 301B) to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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